molecular formula C4H6N6O3 B1653068 N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide CAS No. 17220-35-8

N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide

Cat. No. B1653068
CAS RN: 17220-35-8
M. Wt: 186.13
InChI Key: RIJDRVUUISWWEV-UHFFFAOYSA-N
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Description

N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide , also known by its chemical formula C~4~H~6~N~6~O~3~ , is a fascinating compound. It belongs to the class of oxadiazoles , which are organic compounds characterized by a five-membered heterocyclic ring system containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The specific structure of this compound involves a combination of 1,2,5-oxadiazole and 1,2,4-oxadiazole rings .


Molecular Structure Analysis

The molecular formula C~4~H~6~N~6~O~3~ suggests that this compound contains four carbon atoms, six nitrogen atoms, six hydrogen atoms, and three oxygen atoms. The arrangement of these atoms in the oxadiazole rings determines its overall shape and properties. High-resolution techniques like multinuclear NMR spectroscopy and IR spectroscopy would be essential for precise structural characterization .

Scientific Research Applications

Insensitive Energetic Materials

N'3,N'4-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide has been utilized in the synthesis of insensitive energetic materials. For instance, a study explored the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which combine 1,2,5- and 1,2,4-oxadiazole rings. These compounds demonstrated moderate thermal stabilities and insensitivity to impact and friction, making them suitable for applications in explosives and propellants (Yu et al., 2017).

Uranium Extraction

Another application involves the extraction of uranium from liquid media. A study reported the synthesis of complex materials derived from N'3,N'4-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide, which were effective in extracting uranium from various liquid media, including sea and technological water, across a range of pH levels (Tokar et al., 2020).

Ionic Liquid-Phase Technology

The compound has also been involved in the development of new methodologies in chemical synthesis. A study described the synthesis of N-3 functionalized 3,4-dihydropyrimidine-2(1H)-ones with 1,2,4-oxadiazole group using ionic liquid-phase organic synthesis. This method showcases an innovative approach to chemical synthesis, potentially broadening the scope of applications in various fields of chemistry (Legeay et al., 2007).

Gold-Catalyzed Cycloaddition

Research has also explored gold-catalyzed reactions involving 1,2,5-oxadiazoles. A study developed a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, leading to the synthesis of functionalized 4-aminoimidazoles. This represents an innovative approach to synthesizing complex organic molecules, potentially useful in pharmaceutical and material sciences (Xu et al., 2017).

properties

IUPAC Name

3-N',4-N'-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O3/c5-3(7-11)1-2(4(6)8-12)10-13-9-1/h11-12H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJDRVUUISWWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1/C(=N/O)/N)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17220-35-8
Record name N3,N4-Dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17220-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Reactant of Route 6
N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide

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